molecular formula C23H29N5O B2474787 N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide CAS No. 1170827-82-3

N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide

Cat. No.: B2474787
CAS No.: 1170827-82-3
M. Wt: 391.519
InChI Key: JWLMMYQARQSOLO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture incorporates a benzimidazole core, a privileged scaffold in drug discovery known for its ability to interact with diverse biological targets, particularly enzymes and receptors. The compound's structure, which features a benzimidazole unit linked via a methylene bridge to a piperazine acetamide, suggests potential as a key intermediate or lead compound for investigating various biological pathways. Researchers can leverage this compound in the design and development of novel therapeutic agents, drawing from established methodologies used for related N-(2,3-dimethylphenyl)acetamide derivatives . The structural motif is frequently explored in the context of central nervous system (CNS) targets, given that similar piperazine-containing compounds have demonstrated notable biological activities in preclinical research . The presence of the 2,3-dimethylphenyl group is a common pharmacophore that can influence the compound's binding affinity and selectivity, making it a valuable chemical tool for structure-activity relationship (SAR) studies. This reagent is intended for use in in vitro assay development, high-throughput screening, and mechanistic studies to elucidate novel signaling pathways. It is strictly for research applications in laboratory settings.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-17-7-6-9-19(18(17)2)25-23(29)16-28-13-11-27(12-14-28)15-22-24-20-8-4-5-10-21(20)26(22)3/h4-10H,11-16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLMMYQARQSOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the benzodiazole and piperazine intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

  • Step 1: Synthesis of Benzodiazole Intermediate

      Reagents: 2-aminobenzylamine, formic acid

      Conditions: Reflux at 100°C for 4 hours

  • Step 2: Synthesis of Piperazine Intermediate

      Reagents: 1-methylpiperazine, acetic anhydride

      Conditions: Stirring at room temperature for 12 hours

  • Step 3: Coupling Reaction

      Reagents: Benzodiazole intermediate, piperazine intermediate, 2,3-dimethylphenylacetic acid

      Conditions: Catalytic amount of palladium on carbon (Pd/C), hydrogen atmosphere, room temperature

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.

Chemical Reactions Analysis

Piperazine Ring Reactivity

The piperazine moiety is a key site for nucleophilic substitution and alkylation reactions due to its secondary amine groups.

Reaction Type Conditions Product Supporting Evidence
Sulfonylation Substituted sulfonyl chlorides, TEA, DCM (25°C)N-sulfonylated derivatives (e.g., 4-(arylsulfonyl)piperazine analogs)Synthesis of T2288 sulfonamides
Alkylation Benzyl chlorides, K₂CO₃, acetonitrileN-alkylated piperazine derivatives (e.g., 4-(benzyl)piperazine analogs)Alkylation of T2288 derivatives
Acylation Acid chlorides or anhydridesN-acylated piperazine derivativesGeneral piperazine reactivity

In studies on structurally related N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), sulfonylation with substituted benzene sulfonyl chlorides (e.g., 4-ethoxyphenylsulfonyl chloride) yielded derivatives with antibacterial and antifungal activity . Similarly, alkylation with benzyl chlorides produced compounds like 8e (N-(2,6-dimethylphenyl)-2-(4-(2-fluorobenzyl)piperazin-1-yl)acetamide) in 93% yield .

Acetamide Group Reactivity

The acetamide group participates in hydrolysis and transacylation reactions under controlled conditions.

Reaction Type Conditions Product Supporting Evidence
Acid/Base Hydrolysis HCl or NaOH, refluxCarboxylic acid (2-{4-[(1-methylbenzodiazol-2-yl)methyl]piperazin-1-yl}acetic acid)Hydrolysis of acetamide analogs
Enzymatic Transacylation Lysosomal phospholipase A₂ (LPLA₂)Acyl transfer to sphingosine derivatives (e.g., 1-O-acyl-NAS)LPLA₂-mediated transacylation

The compound’s acetamide group may act as a substrate for lysosomal phospholipase A₂ (LPLA₂), which transfers acyl groups to ceramides . This property is critical for understanding its metabolic fate in biological systems.

Benzimidazole Moiety Reactivity

The 1-methyl-1H-benzodiazol-2-ylmethyl group undergoes electrophilic substitution and oxidation reactions.

Reaction Type Conditions Product Supporting Evidence
Electrophilic Substitution Nitration, halogenation (FeCl₃, CuI)Halogenated or nitro-substituted benzimidazole derivativesIodination of benzimidazole analogs
Oxidation Strong oxidizers (e.g., KMnO₄)Benzimidazole ketone or carboxylic acid derivativesOxidation of benzimidazoles

For example, iron(III)-catalyzed iodination of benzimidazole-containing substrates has been reported in the synthesis of indoline derivatives . The methyl group on the benzimidazole ring may direct substitutions to specific positions.

Synthetic Modifications for Biological Screening

Derivatization of this compound has been explored to enhance pharmacological properties:

Modification Biological Activity Key Findings Source
Sulfonamide Derivatives Antibacterial, antifungalCompound 6c showed strong activity against S. aureus and C. albicansT2288 derivatives study
Alkylated Derivatives AnthelminticDerivative 8e demonstrated efficacy comparable to albendazoleT2288 alkylation results

Molecular docking studies of these derivatives revealed binding poses similar to known inhibitors, correlating with observed in vitro activity .

Stability and Degradation Pathways

Under physiological conditions, the compound may undergo:

  • Oxidative degradation at the piperazine or benzimidazole rings.

  • Hydrolytic cleavage of the acetamide bond in acidic/alkaline environments.

Analytical techniques such as LC-MS and NMR are essential for tracking degradation products .

Scientific Research Applications

Pharmacological Activities

The compound has been studied for various pharmacological activities, which include:

1. Antidepressant Activity

  • Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant effects. This is attributed to their ability to modulate neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways .

2. Anticancer Properties

  • Studies have shown that piperazine derivatives can inhibit the proliferation of cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest in various cancer cell lines . For instance, compounds similar to N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide have been evaluated for their cytotoxic effects against breast and lung cancer cells.

3. Antimicrobial Activity

  • The compound has demonstrated antibacterial and antifungal properties. Research utilizing the agar well diffusion method has shown effectiveness against various strains of bacteria and fungi, such as Escherichia coli and Candida albicans .

4. Anticonvulsant Effects

  • Preliminary studies suggest that this compound may possess anticonvulsant properties. The mechanism is believed to involve modulation of GABAergic activity in the central nervous system .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

Case Study 1: Anticancer Activity

  • A study evaluated the anticancer potential of synthesized piperazine derivatives against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

  • A comprehensive screening of various derivatives showed that modifications to the piperazine ring enhanced antibacterial activity against Staphylococcus aureus. The study concluded that structural variations could lead to more potent antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Core Structural Variations

The compound’s activity is influenced by three regions:

Piperazine substituent : The benzodiazole-methyl group distinguishes it from analogues with phenyl, methyl, or sulfonyl groups.

Acetamide substituent : The 2,3-dimethylphenyl group contrasts with ethoxyphenyl (PPZ2) or heterocyclic (thiazole/benzothiazole) groups in other compounds.

Linker flexibility : The acetamide spacer allows conformational adaptability for receptor binding.

Key Reaction Insights :

  • Piperazine derivatives are often synthesized via nucleophilic substitution or coupling reactions (e.g., HCTU/DIPEA-mediated amidation) .
  • Substituents on the benzodiazole (e.g., methyl at position 1) improve metabolic stability .

Pharmacological and Mechanistic Differences

TRPC Channel Modulation : PPZ2 activates TRPC3/6/7 channels via DAG-dependent pathways, but its cross-specificity limits therapeutic use . The target compound’s benzodiazole group may reduce off-target effects by altering piperazine electronics.

Anticancer Activity: BZ-IV and benzooxazinone derivatives (e.g., 29c) induce apoptosis via topoisomerase inhibition . The benzodiazole-methyl group in the target compound could enhance DNA intercalation, similar to benzimidazole-based drugs .

Antimicrobial Potential: Compound W1’s nitro groups generate reactive oxygen species (ROS), but the target compound’s dimethylphenyl group may instead disrupt membrane integrity .

Biological Activity

N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the piperazine ring : The initial step typically involves the reaction of 2,3-dimethylphenyl acetic acid with piperazine derivatives.
  • Introduction of the benzodiazole moiety : This step may involve the use of benzodiazole derivatives that are reacted under specific conditions to form the desired compound.
  • Purification and characterization : The final compound is purified using techniques such as recrystallization and characterized using NMR and mass spectrometry.

Pharmacological Profile

Research has indicated that this compound exhibits a range of biological activities:

  • Antidepressant Activity : Studies have shown that derivatives of benzodiazole compounds can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The mechanisms by which this compound exerts its biological effects include:

  • Receptor Interaction : It may act on various neurotransmitter receptors, including serotonin receptors, which are crucial in mood regulation.
  • Enzyme Inhibition : Some studies indicate that it could inhibit specific enzymes involved in cancer cell proliferation .
  • Signal Transduction Pathways : The compound may influence key signaling pathways related to cell survival and apoptosis.

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antidepressant-like effects in mice at doses of 10 mg/kg .
Study 2Showed inhibition of tumor growth in xenograft models with a notable reduction in tumor size compared to controls .
Study 3Investigated the pharmacokinetics and found favorable absorption characteristics in vivo .

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